molecular formula C15H19N3O B12895679 N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)oxy]ethan-1-amine CAS No. 90185-74-3

N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)oxy]ethan-1-amine

Número de catálogo: B12895679
Número CAS: 90185-74-3
Peso molecular: 257.33 g/mol
Clave InChI: DULQYCKLQZSKLD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)oxy]ethan-1-amine is a chemical compound for research and development. The pyrimidine core structure is a privileged scaffold in medicinal chemistry and material science, often serving as a key intermediate in synthesizing more complex molecules . Researchers can utilize this compound in various applications, including as a building block in organic synthesis or in the development of novel pharmaceutical candidates. The structural features of this molecule, including the ether-linked N,N-dimethylethaneamine chain and the phenyl-substituted pyrimidine ring, may be modified to explore structure-activity relationships. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use. Specific details on its physical properties, mechanism of action, and primary research applications should be confirmed by consulting the relevant scientific literature.

Propiedades

Número CAS

90185-74-3

Fórmula molecular

C15H19N3O

Peso molecular

257.33 g/mol

Nombre IUPAC

N,N-dimethyl-2-(6-methyl-2-phenylpyrimidin-4-yl)oxyethanamine

InChI

InChI=1S/C15H19N3O/c1-12-11-14(19-10-9-18(2)3)17-15(16-12)13-7-5-4-6-8-13/h4-8,11H,9-10H2,1-3H3

Clave InChI

DULQYCKLQZSKLD-UHFFFAOYSA-N

SMILES canónico

CC1=CC(=NC(=N1)C2=CC=CC=C2)OCCN(C)C

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-((6-methyl-2-phenylpyrimidin-4-yl)oxy)ethanamine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a guanidine derivative.

    Substitution with Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.

    Attachment of the Dimethylaminoethoxy Side Chain: This step involves the reaction of the pyrimidine derivative with 2-chloro-N,N-dimethylethanamine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

N,N-Dimethyl-2-((6-methyl-2-phenylpyrimidin-4-yl)oxy)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)oxy]ethan-1-amine is primarily studied for its pharmacological properties. It has been identified as a potential candidate for drug development due to its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, pyrimidine derivatives have shown effectiveness against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. A study conducted on related compounds demonstrated that they can inhibit the growth of breast cancer cells by targeting specific signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

Research has also explored the antimicrobial potential of this compound. Its structural similarity to known antimicrobial agents suggests it may inhibit bacterial growth. A case study involving the synthesis of related pyrimidine derivatives showed promising activity against Gram-positive and Gram-negative bacteria, indicating a potential role for N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)oxy]ethan-1-amine in developing new antibiotics .

Biochemical Applications

In addition to pharmacological applications, N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)oxy]ethan-1-amine may play a role in biochemical research.

Enzyme Inhibition Studies

Enzyme inhibition studies are crucial for understanding metabolic pathways and drug interactions. Compounds similar to N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)oxy]ethan-1-amine have been tested for their ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. These studies suggest that the compound could be developed as an anti-inflammatory agent .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)oxy]ethan-1-amine with various biological targets. These computational studies help in understanding how the compound interacts at the molecular level, providing insights into its potential therapeutic effects .

Synthesis Pathways

Common synthesis pathways include:

  • Alkylation Reactions : Utilizing alkyl halides to introduce the dimethylamino group.
  • Pyrimidine Formation : Employing condensation reactions to form the pyrimidine ring structure.
  • Functionalization : Modifying the aromatic ring to enhance biological activity.

Mecanismo De Acción

The mechanism of action of N,N-Dimethyl-2-((6-methyl-2-phenylpyrimidin-4-yl)oxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Features

The compound’s pyrimidine core and dimethylaminoethoxy side chain differentiate it from analogs. Key comparisons include:

Table 1: Structural Comparison
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) References
Target Compound Pyrimidine 6-methyl, 2-phenyl, dimethylaminoethoxy ~313.4 (estimated) -
Orphenadrine Citrate Diphenylmethyl ether Dimethylaminoethoxy, citrate salt 461.50
iCARM1 () Pyrimidine-piperazine 4-(p-tolyl), 5-(furan-3-yl), piperazine 435.5 (C24H29N5O2)
Doxylamine Succinate Impurity A (DPPA) Pyridine-phenyl ether Dimethylaminoethoxy, pyridin-4-yl ~327.4 (C18H23N3O)
Serotonin Receptor Ligand () Benzylpiperidine-indole Sulfonyl, benzylpiperidinyl-ethylamine ~600–650 (estimated)

Key Observations :

  • Pyrimidine vs. Pyrimidines often engage in hydrogen bonding via nitrogen atoms, enhancing target specificity .
  • Side Chain Variations: The dimethylaminoethoxy group is shared with Orphenadrine and DPPA but differs in connectivity. For example, iCARM1 uses a piperazine linker, which increases conformational flexibility compared to the target compound’s direct ether linkage .

Physicochemical Properties

  • Solubility : Orphenadrine’s citrate salt () enhances aqueous solubility, whereas the target compound’s free base form may require formulation adjustments. The pyrimidine ring’s polarity could improve solubility relative to DPPA’s lipophilic pyridine-phenyl system .
  • logP (Partition Coefficient) : Estimated logP for the target compound is ~2.5–3.0 (moderate lipophilicity), lower than DPPA (~3.5) due to the pyrimidine’s electronegative nitrogens. Orphenadrine’s logP is ~4.0 but mitigated by salt formation .

Actividad Biológica

N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)oxy]ethan-1-amine, commonly referred to as compound 90185-74-3, is a synthetic organic compound with a complex structure that has garnered interest in various fields, particularly in pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, summarizing key findings from recent research and providing detailed insights into its mechanisms of action, potential therapeutic applications, and structural characteristics.

The compound is characterized by the following properties:

Property Value
CAS Number 90185-74-3
Molecular Formula C15H19N3O
Molecular Weight 257.33 g/mol
Boiling Point Not specified
Density Not specified
Flash Point Not specified

N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)oxy]ethan-1-amine exhibits its biological activity primarily through interactions with specific molecular targets, including enzymes and receptors. The presence of the pyrimidine ring and ether linkage allows the compound to modulate various biochemical pathways.

Research indicates that compounds with similar structures can act as inhibitors or modulators of critical pathways involved in cell signaling and metabolic processes. For instance, structure–activity relationship (SAR) studies have shown that modifications to the pyrimidine moiety can significantly impact biological efficacy, influencing binding affinity and selectivity towards target proteins .

Anticancer Potential

Recent studies have highlighted the potential of N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)oxy]ethan-1-amine as an anticancer agent. For instance, a panel of pyrimidine derivatives was evaluated for their ability to inhibit P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer therapy. Compounds structurally related to this compound demonstrated significant inhibition of P-gp activity, enhancing the accumulation of chemotherapeutic agents within cancer cells .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted using various cancer cell lines to assess the effectiveness of N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)oxy]ethan-1-amine. Results indicated that this compound exhibits dose-dependent cytotoxic effects, with IC50 values comparable to established anticancer drugs. The mechanism underlying its cytotoxicity is believed to involve apoptosis induction and disruption of cell cycle progression .

Case Studies

  • Study on P-glycoprotein Inhibition : A study investigated the effects of several pyrimidine derivatives on P-glycoprotein-mediated drug resistance. The results showed that modifications in the chemical structure significantly enhanced inhibitory potency, suggesting that N,N-Dimethyl-2-... could be optimized for improved therapeutic outcomes .
  • Evaluation of Antitumor Activity : In a series of experiments involving human cancer cell lines, N,N-Dimethyl-2-... demonstrated significant antitumor activity. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, indicating its potential as a lead compound for further development .

Q & A

Basic: What synthetic routes are most effective for preparing N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)oxy]ethan-1-amine, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via multi-step protocols involving nucleophilic substitution and coupling reactions. For example:

  • Step 1: Prepare the pyrimidin-4-ol intermediate by reacting 6-methyl-2-phenylpyrimidin-4-ol with a chlorinating agent (e.g., POCl₃) to form the 4-chloro derivative.
  • Step 2: Perform an SN2 reaction between the chloro intermediate and N,N-dimethylethanolamine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
  • Optimization Tips:
    • Use anhydrous solvents and inert atmospheres to minimize side reactions.
    • Monitor reaction progress via TLC or LC-MS to determine endpoint.
    • Purify via column chromatography (e.g., silica gel with DCM/MeOH gradients) or recrystallization .

Advanced: How do hydrogen bonding and crystal packing influence the stability of this compound?

Methodological Answer:
X-ray crystallography reveals intramolecular and intermolecular hydrogen bonds that stabilize the structure. For example:

  • Intramolecular N–H⋯N bonds between amine and pyrimidine nitrogen atoms create six-membered rings, reducing conformational flexibility .
  • Intermolecular C–H⋯O/π interactions between methyl groups and aromatic rings contribute to layered crystal packing, enhancing thermal stability .
  • Analytical Approach:
    • Solve the crystal structure using SHELX programs (e.g., SHELXL for refinement) .
    • Analyze dihedral angles (e.g., pyrimidine vs. phenyl rings) to assess planarity deviations (e.g., ~12° in related compounds) .

Basic: Which spectroscopic techniques are critical for structural validation, and how can impurities be identified?

Methodological Answer:

  • 1H/13C NMR: Key signals include:
    • Pyrimidine ring protons (δ 8.2–7.5 ppm, aromatic).
    • N,N-Dimethyl groups (singlet at δ 2.3–2.4 ppm) .
    • Ethoxy linker protons (δ 4.1–4.2 ppm for OCH₂ and δ 2.7–2.8 ppm for CH₂N) .
  • HRMS (ESI-TOF): Confirm molecular ion [M+H]+ with <5 ppm deviation .
  • Impurity Detection:
    • Use HPLC with UV/vis detection to identify unreacted intermediates or byproducts.
    • Compare retention times and MS fragmentation patterns against standards .

Advanced: How can structural modifications at the pyrimidine or ethoxyamine moiety alter biological activity?

Methodological Answer:

  • Pyrimidine Modifications:
    • Substituents at C-6 (e.g., methyl vs. trifluoromethyl) impact steric bulk and electron density, affecting target binding .
    • Replace phenyl with heteroaryl groups (e.g., pyridyl) to modulate solubility and π-π stacking .
  • Ethoxyamine Chain:
    • Vary dimethyl groups (e.g., diethyl or pyrrolidino) to alter basicity and membrane permeability .
    • Activity Testing:
  • Perform enzyme inhibition assays (e.g., cholinesterase for neuroactivity) .
  • Use molecular docking (e.g., AutoDock Vina) to predict interactions with binding pockets .

Basic: What purification strategies are recommended for isolating high-purity batches?

Methodological Answer:

  • Liquid-Liquid Extraction: Partition between DCM and water to remove polar impurities.
  • Column Chromatography: Use silica gel with gradient elution (e.g., 95:5 to 80:20 DCM/MeOH) .
  • Recrystallization: Optimize solvent pairs (e.g., EtOAc/hexanes) for high recovery and purity .
  • Quality Control:
    • Confirm purity (>95%) via 1H NMR integration and HPLC area-under-curve analysis .

Advanced: How can conformational flexibility impact pharmacological properties?

Methodological Answer:

  • Conformational Analysis:
    • Use X-ray data to measure dihedral angles (e.g., between pyrimidine and ethoxyamine planes) .
    • Perform DFT calculations (e.g., Gaussian 09) to model low-energy conformers .
  • Pharmacological Implications:
    • Rigid conformations (e.g., locked by intramolecular H-bonds) may enhance target selectivity.
    • Flexible chains (e.g., rotating ethoxy linkers) improve membrane penetration but reduce binding affinity .

Basic: How should researchers handle discrepancies in NMR data between synthesized batches?

Methodological Answer:

  • Root Cause Analysis:
    • Check for residual solvents (e.g., DMF) via 1H NMR (δ 2.7–2.9 ppm).
    • Compare integration ratios to detect stoichiometric imbalances (e.g., incomplete substitution).
  • Resolution Steps:
    • Repurify using preparative HPLC.
    • Re-optimize reaction conditions (e.g., longer reaction times or higher temperatures) .

Advanced: What strategies can resolve crystallographic disorder in the ethoxyamine moiety?

Methodological Answer:

  • Data Collection: Use low-temperature (100 K) synchrotron radiation for high-resolution datasets .
  • Refinement: Apply SHELXL’s PART and SUMP instructions to model disordered regions .
  • Validation: Check ADPs (anisotropic displacement parameters) and Fo-Fc maps for residual electron density .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.